molecular formula C17H15N3O3S B2881846 Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851979-62-9

Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2881846
CAS No.: 851979-62-9
M. Wt: 341.39
InChI Key: HVISZTRBAQKHOG-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the condensation of 6-methylbenzo[d]thiazole-2-carbohydrazide with methyl 4-formylbenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to the biological activities of the thiazole ring.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its specific structure, which combines the thiazole ring with a hydrazinecarbonyl group and a benzoate ester. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-3-8-13-14(9-10)24-17(18-13)20-19-15(21)11-4-6-12(7-5-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISZTRBAQKHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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